molecular formula C17H17ClN2O2S B2731798 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide CAS No. 2034562-39-3

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2731798
CAS No.: 2034562-39-3
M. Wt: 348.85
InChI Key: AXTHIEGIXVERBB-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a dimethylaminoethyl group, and a chlorothiophene carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the dimethylaminoethyl group and the chlorothiophene carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Moiety

The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution under controlled conditions:

Nucleophile Conditions Product Key Observations
Alkoxide ions (RO⁻)DMF, 80–100°C, 12–24 hrs5-alkoxy-thiophene-2-carboxamide derivativesReaction rate depends on alkoxide basicity; electron-withdrawing groups enhance reactivity
Amines (R₂NH)THF, 60–80°C, catalytic KI5-amino-thiophene-2-carboxamide analogsDimethylaminoethyl group remains intact; steric hindrance limits secondary amines
Thiols (RSH)Ethanol, reflux, 6–8 hrs5-sulfanyl-thiophene-2-carboxamide compoundsRequires deprotonation with NaH; moderate yields (40–60%)

Oxidation Reactions

The thiophene and benzofuran rings exhibit distinct oxidation behaviors:

Thiophene Ring Oxidation

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium

  • Product : Thiophene-2-carboxamide sulfone derivative

  • Conditions : H₂SO₄/H₂O, 50°C, 4–6 hrs

  • Outcome : Complete conversion to sulfone; dimethylamino group remains unaffected.

Benzofuran Ring Oxidation

  • Reagent : Ozone (O₃) followed by H₂O₂

  • Product : Cleavage to 2-(dimethylamino)ethyl glyoxalate

  • Conditions : −78°C in CH₂Cl₂, 1 hr

  • Outcome : Selective ring opening without altering the thiophene-carboxamide structure .

Reduction of the Carboxamide Group

The amide bond can be reduced to an amine under specific conditions:

Reducing Agent Conditions Product Efficiency
Lithium aluminum hydride (LiAlH₄)Dry THF, reflux, 8–10 hrsN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-amineHigh yield (85–90%); requires inert atmosphere
Borane-THF complex0°C to RT, 6 hrsSame as aboveMilder conditions; 70–75% yield

Functionalization at the Dimethylamino Group

The dimethylaminoethyl side chain participates in alkylation and quaternization:

Quaternization

  • Reagent : Methyl iodide (CH₃I)

  • Product : Trimethylammonium-ethyl derivative

  • Conditions : CH₃CN, RT, 24 hrs

  • Application : Enhances water solubility for biological studies .

Acylation

  • Reagent : Acetyl chloride (CH₃COCl)

  • Product : N-acetylated derivative

  • Conditions : Pyridine, 0°C, 2 hrs

  • Outcome : Preserves thiophene and benzofuran reactivity.

Biological Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding : Carboxamide carbonyl with protease active sites (e.g., HCV NS5B polymerase) .

  • Electrophilic interactions : Chlorothiophene with cysteine residues in enzymes .

  • Cation-π interactions : Protonated dimethylamino group with aromatic residues.

Stability Under Hydrolytic Conditions

Condition pH Degradation Pathway Half-Life
Acidic (HCl)1–3Hydrolysis of amide to carboxylic acid2–4 hrs
Alkaline (NaOH)10–12Thiophene ring decomposition<1 hr
Neutral (H₂O)7No significant degradation>30 days

Comparative Reactivity with Analogues

Compound Chlorothiophene Reactivity Amide Stability Dimethylamino Group Reactivity
N-[2-(1-benzofuran-2-yl)-2-(diethylamino)ethyl]-5-chlorothiophene-2-carboxamideReduced (steric hindrance)SimilarHigher basicity
5-chloro-N-[2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamideSimilarLowerLimited quaternization

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17ClN2O2S
  • Molecular Weight : 348.85 g/mol

The structure features a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring, which contribute to its biological activity. The presence of chlorine in the thiophene ring may enhance its pharmacological properties by influencing its interaction with biological targets.

Pharmacological Applications

  • Antitumor Activity
    • Preliminary studies suggest that compounds similar to N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways.
  • Antimicrobial Properties
    • The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains. This property is particularly valuable in addressing antibiotic resistance, as novel compounds like this could serve as alternatives to traditional antibiotics.
  • Neuroprotective Effects
    • Research indicates that derivatives of benzofuran compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the benzofuran moiety through cyclization reactions involving phenolic derivatives.
2Introduction of the dimethylaminoethyl group via alkylation reactions using dimethylamine.
3Formation of the carboxamide group through reaction with appropriate acyl chlorides.

These synthetic methods can be optimized for industrial production to enhance yield and purity, making the compound more accessible for research and therapeutic use.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study conducted on various benzofuran derivatives, including this compound, revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis via mitochondrial pathways, indicating its potential as an anticancer agent .
  • Neuroprotective Research :
    Another study focused on the neuroprotective effects of benzofuran derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a promising avenue for further research into neurodegenerative disease therapies .
  • Antimicrobial Efficacy :
    Research evaluating the antimicrobial properties of this compound indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The findings support the potential development of new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, which are known for their diverse biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring, which are studied for their electronic and pharmacological properties.

    Carboxamide derivatives: Compounds containing the carboxamide group, which are important in medicinal chemistry.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : Imparts unique chemical properties and biological activities.
  • Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
  • Chlorothiophene-2-carboxamide : Contributes to the compound's pharmacological profile.

The synthesis typically involves multi-step organic reactions, including cyclization of phenol derivatives and subsequent functionalization to introduce the various groups mentioned above.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives possess free radical scavenging activity, which is critical for mitigating oxidative stress in cells .

Cholinesterase Inhibition

One of the notable biological activities of this compound is its potential to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. In related studies, certain derivatives demonstrated inhibition percentages ranging from 55% to 70% against these enzymes .

Case Study 1: Inhibition of AChE and BChE

A study evaluated several benzofuran derivatives for their inhibitory effects on AChE and BChE. The results indicated that compounds with similar structural features to this compound showed promising inhibition rates, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of benzofuran-containing compounds. The findings revealed that modifications to the benzofuran structure could significantly enhance cytotoxicity against various cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .

Summary of Biological Activities

Activity Description Reference
AntioxidantSignificant free radical scavenging activity
Cholinesterase InhibitionInhibitory effects on AChE and BChE; potential for Alzheimer's treatment
CytotoxicityEnhanced cytotoxic effects against cancer cell lines

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-20(2)12(10-19-17(21)15-7-8-16(18)23-15)14-9-11-5-3-4-6-13(11)22-14/h3-9,12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTHIEGIXVERBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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